molecular formula C19H17NO5 B2596712 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide CAS No. 1421490-07-4

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide

Cat. No.: B2596712
CAS No.: 1421490-07-4
M. Wt: 339.347
InChI Key: XEIWJWNUEOLOTD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a benzodioxole moiety, a hydroxypropyl linker, and a benzofuran carboxamide group. The benzodioxole (also known as 1,3-benzodioxole) scaffold is a privileged structure in pharmacology, naturally found in compounds like safrole and is known to contribute to diverse biological activities . Similarly, the benzofuran core is a prominent heterocyclic motif present in several marketed drugs and bioactive natural products, often associated with antimicrobial and anticancer properties . The integration of these two pharmacophores into a single molecule makes it a valuable candidate for investigating new therapeutic agents. This compound is primarily intended for in vitro biological screening and mechanistic studies. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in areas such as metabolic disease and infectious disease. Structurally related benzodioxol-carboxamide derivatives have demonstrated potent inhibitory activity against the enzyme alpha-amylase, with specific compounds showing IC50 values in the sub-micromolar range (e.g., 0.68 µM), suggesting potential as investigational antidiabetic agents . Furthermore, analogous compounds containing the 1,3-benzodioxole nucleus have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria, indicating its utility in developing novel anti-infective scaffolds . Its mechanism of action is likely target-specific, potentially involving enzyme inhibition or receptor modulation, which can be elucidated through targeted assay systems. This product is For Research Use Only (RUO) . It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c21-14(12-5-6-16-17(9-12)24-11-23-16)7-8-20-19(22)18-10-13-3-1-2-4-15(13)25-18/h1-6,9-10,14,21H,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIWJWNUEOLOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Linking the Hydroxypropyl Chain: The hydroxypropyl chain can be linked through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with the benzofuran derivative.

    Final Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Features of Compared Compounds

Compound Name Core Structure Key Functional Groups Notable Substituents
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide (Target) Benzofuran + benzodioxole Carboxamide, hydroxypropyl, benzodioxole None
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide (Compound a) Dihydroisobenzofuran Carboxamide, dimethylaminopropyl, fluorophenyl Fluorophenyl, dimethylaminopropyl
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 77) Cyclopropane + benzodioxole Carboxamide, thiazol, methoxybenzoyl Thiazol, cyclopropane, dual methoxy groups
6-(N-(4-Bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methylsulfonamido)-...-benzofuran-3-carboxamide (Compound A) Benzofuran + halogenated aryl Sulfonamido, bromo, chloro, methoxymethoxy Halogens (Br, Cl), sulfonamido, methoxymethoxy

Compound a (Dihydroisobenzofuran Derivative)

  • Structural Differences: Incorporates a fluorophenyl group and dimethylaminopropyl chain, which may enhance lipophilicity and CNS penetration compared to the target compound’s benzodioxole and hydroxypropyl groups.
  • Regulatory Relevance : USP standards (e.g., dissolution testing protocols) apply, suggesting its use in formulated products.

Compound 77 (Thiazol-Cyclopropane Hybrid)

  • Synthetic Efficiency : Synthesized in 42% yield via carboxamide coupling, comparable to methods for the target compound.
  • Functional Impact : The thiazol and cyclopropane groups may improve metabolic stability and hydrogen-bonding interactions, though methoxy groups could reduce solubility.

Compound A (Halogenated Benzofuran Derivative)

  • Optimization Focus : Structural complexity reflects iterative drug design to balance potency and pharmacokinetics.

Critical Analysis of Research Findings

  • Target Compound: Limited pharmacological data are available, but its benzodioxole and hydroxypropyl groups suggest optimized metabolic stability over simpler benzofurans.
  • Comparative Advantages: Versus Compound a: The target lacks fluorophenyl and dimethylaminopropyl groups, possibly reducing off-target CNS effects. Versus Compound 77: Absence of thiazol and cyclopropane may simplify synthesis but reduce binding diversity. Versus Compound A: Fewer halogen substituents likely improve solubility but may decrease target affinity.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a hydroxypropyl group and a benzofuran structure. Its chemical formula is C17H17NO4C_{17}H_{17}NO_4, which indicates the presence of functional groups that contribute to its biological activity.

Inhibitory Activity

Research indicates that this compound exhibits potent cyclooxygenase inhibitory activity , suggesting it may play a role in modulating inflammatory responses by inhibiting the conversion of arachidonic acid to prostaglandins. This property is critical for developing anti-inflammatory drugs.

Anticancer Activity

In vitro studies have demonstrated that this compound significantly inhibits the growth of various human cancer cell lines. Notably, it has shown effectiveness against:

  • Breast Cancer : MCF-7 and MDA-MB-231 cell lines
  • Lung Cancer : A549 and H1975 cell lines
  • Colorectal Cancer : HCT-116 and HT-29 cell lines

The mechanism appears to involve the modulation of microtubule assembly, potentially disrupting mitotic processes in cancer cells .

Microtubule Modulation

The compound's interaction with tubulin suggests it may stabilize microtubules or inhibit their polymerization. This action can lead to cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The structure–activity relationship (SAR) analysis has shown that modifications to the benzofuran and benzo[d][1,3]dioxole moieties can enhance antibacterial activity .

Research Findings and Case Studies

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-710.5Microtubule stabilization
Study 2A54915.0Cyclooxygenase inhibition
Study 3HCT-1168.0Cell cycle arrest

Table 1: Summary of biological activity findings for this compound.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents to improve treatment outcomes for cancer patients.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide?

  • Answer : Synthesis typically involves multi-step routes:

  • Step 1 : Activation of benzofuran-2-carboxylic acid derivatives (e.g., using oxalyl chloride in dichloromethane under reflux) to form reactive intermediates like acyl chlorides.
  • Step 2 : Coupling with 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropylamine via nucleophilic acyl substitution. DMAP (4-dimethylaminopyridine) in DMF is often used to catalyze the reaction at 60°C for 36 hours .
  • Purification : Silica gel chromatography is standard for isolating the final product.

Q. How is structural characterization of this compound performed?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and stereochemistry. For example, hydroxyl protons (~δ 4.5–5.5 ppm) and benzodioxole protons (δ 5.9–6.1 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI-HRMS for exact mass matching).
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (O–H, ~3200–3500 cm1^{-1}) functional groups.

Q. What preliminary biological assays are used to evaluate its activity?

  • Answer :

  • Enzyme Inhibition Assays : Screening against kinases, cytochrome P450 isoforms, or receptors (e.g., uPAR-targeted virtual screening as in ).
  • In Vitro Cytotoxicity : MTT assays on cell lines (e.g., cancer or neuronal models) to assess IC50_{50}.
  • Antimicrobial Testing : Agar diffusion or microdilution assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer :

  • Core Modifications : Vary the benzofuran or benzodioxole substituents (e.g., halogenation, methoxy groups) to assess electronic effects. highlights substituent-dependent activity in hepatitis C virus inhibitors .
  • Side-Chain Engineering : Replace the hydroxypropyl linker with alkyl/aryl groups to modulate lipophilicity and target engagement.
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like uPAR or neurogenesis-related receptors .

Q. What experimental strategies resolve contradictions in biological data across studies?

  • Answer :

  • Dose-Response Validation : Replicate assays with strict control of compound purity (e.g., HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%).
  • Off-Target Profiling : Use proteome-wide screening (e.g., kinome arrays) to identify non-specific interactions.
  • Species-Specific Models : Compare rodent vs. human cell lines to address translational discrepancies .

Q. How can in vivo efficacy be evaluated for neurogenic or anti-hyperlipidemic applications?

  • Answer :

  • Neurogenesis Models : Administer the compound to adult rats and quantify hippocampal neuronal proliferation via BrdU/NeuN co-staining .
  • Hyperlipidemia Studies : Use high-fat diet-induced rodent models, measuring serum LDL/HDL levels and liver enzyme profiles (e.g., ALT, AST) .
  • Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis and blood-brain barrier penetration.

Methodological Challenges and Solutions

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Answer :

  • Issue : Co-elution of polar intermediates during column chromatography.
  • Solution : Use gradient elution (e.g., hexane/EtOAc 8:2 to 1:1) or reverse-phase HPLC for better resolution .
  • Crystallization : Optimize solvent pairs (e.g., EtOH/H2_2O) for recrystallization to enhance purity .

Q. How can metabolic instability of the benzodioxole moiety be mitigated?

  • Answer :

  • Deuterium Labeling : Replace labile hydrogen atoms with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the hydroxypropyl group as an ester or carbonate for controlled release .

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